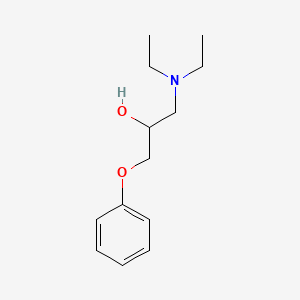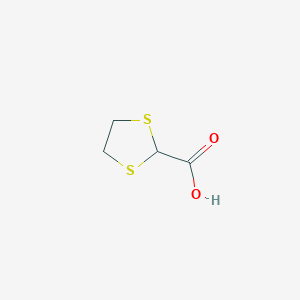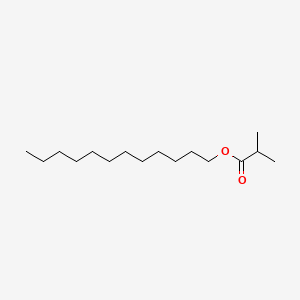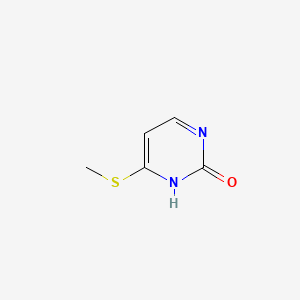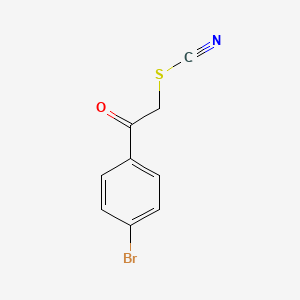
1-(2-Hydroxyphényl)-2-phényléthanone
Vue d'ensemble
Description
The compound of interest, 1-(2-Hydroxyphenyl)-2-phenylethanone, is a derivative of phenylethanone with a hydroxy group on the phenyl ring. It is structurally related to various compounds that have been synthesized and studied for their chemical properties and potential applications. The compound itself is not explicitly mentioned in the provided papers, but its structural analogs and derivatives have been explored in various contexts, such as in the synthesis of phenalenones, photolabile protecting groups, and in crystal structure analysis .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, the synthesis of 8-Phenylphenalenones from Eichhornia crassipes involves an 11-step process with an overall yield of 2%, starting from 2-methoxynaphthalene and employing a Friedel-Crafts/Michael annulation reaction . Another example is the synthesis of 2-hydroxy-1,2,2-triphenylethanone esters, which are produced by reacting 2-chloro-1,2,2-triphenylethanone with carboxylic acids in the presence of silver carbonate and silver tetrafluoroborate . These syntheses highlight the complexity and the intricate steps required to produce such compounds, which may be similar to the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Hydroxyphenyl)-2-phenylethanone has been determined using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single crystal XRD, and its geometry optimized using DFT computations . These studies provide insights into the molecular geometry, bond parameters, and electronic structure, which are essential for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes selective debenzylation, photolysis, and various cyclization reactions. For instance, selective removal of a 2-hydroxy-1-phenylethyl group from nitrogen has been achieved through a sequence of mesylation, elimination, and hydrolysis . Photolysis of 2-hydroxy-1,2,2-triphenylethanone esters leads to the release of carboxylic acids and the formation of benzo[b]phenanthro[9,10-d]furan . These reactions demonstrate the potential of such compounds to undergo transformations that could be leveraged in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(2-Hydroxyphenyl)-2-phenylethanone have been characterized using techniques like IR, UV-Vis, mass spectroscopy, and elemental analysis. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been described in detail, including its triclinic crystal system and space group, as well as its stabilization by intramolecular hydrogen bonding and π-π stacking interactions . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its interactions with other molecules.
Applications De Recherche Scientifique
Comportement de flottation et d'adsorption pour la malachite
Un nouveau collecteur de 1-(2-hydroxyphényl) déc-2-én-1-one oxime (HPDO) a été synthétisé à partir de la 2-hydroxyacétophénone et de l'octanal. Ce composé a été utilisé pour étudier son comportement de flottation et d'adsorption pour la malachite . Les résultats de flottation d'un seul minéral montrent que le HPDO est un collecteur spécial pour la malachite . Comparé à l'acide benzohydroxamique (BHA), au xanthate d'isobutyle (SIBX) et à la dodécylamine (DA), le HPDO présente d'excellentes performances de flottation pour la malachite et une sélectivité satisfaisante contre le quartz et la calcite sur une large plage de pH .
Activité antimicrobienne
Une série de dérivés d'acide 1-(2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique a été synthétisée, caractérisée et évaluée pour son activité antimicrobienne en utilisant des agents pathogènes bactériens multirésistants représentatifs avec des mécanismes de résistance émergents et génétiquement définis . Les composés ont montré une activité antimicrobienne dépendante de la structure contre les agents pathogènes Gram-positifs (S. aureus, E. faecalis, C. difficile) .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various biological effects .
Mode of Action
It’s known that similar compounds can undergo michael addition reactions . In this reaction, a Michael donor (an enolate or other nucleophile) reacts with a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon . This reaction is widely used for the mild formation of carbon-carbon bonds .
Biochemical Pathways
For instance, some compounds can be involved in the Michael addition reaction, which is a part of various biochemical pathways .
Pharmacokinetics
Similar compounds, such as piceol, are known to be highly soluble in water and other polar solvents . This solubility can impact the bioavailability of the compound, influencing how well it is absorbed and distributed within the body .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity against multidrug-resistant pathogens . This suggests that 1-(2-Hydroxyphenyl)-2-phenylethanone may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Hydroxyphenyl)-2-phenylethanone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHVJQXWDXRTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179616 | |
| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2491-31-8 | |
| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-Hydroxyphenyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




